molecular formula C11H10F2O2 B13521706 1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid

1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid

Katalognummer: B13521706
Molekulargewicht: 212.19 g/mol
InChI-Schlüssel: WZJUQVJAMSKDSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol This compound features a cyclopropane ring attached to a carboxylic acid group and a 2,3-difluorobenzyl group

Vorbereitungsmethoden

The synthesis of 1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and difluorobenzyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C11H10F2O2

Molekulargewicht

212.19 g/mol

IUPAC-Name

1-[(2,3-difluorophenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10F2O2/c12-8-3-1-2-7(9(8)13)6-11(4-5-11)10(14)15/h1-3H,4-6H2,(H,14,15)

InChI-Schlüssel

WZJUQVJAMSKDSH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC2=C(C(=CC=C2)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.